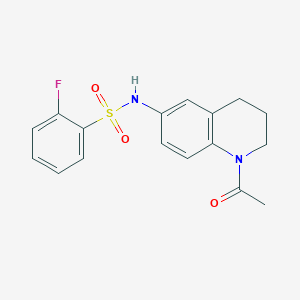

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. Its unique chemical structure and mechanism of action make it an interesting candidate for further research in the field of oncology.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Properties

Quinoline and sulfonamide derivatives have been extensively researched for their antimicrobial and anticancer properties. For example, quinoline-sulfonamide complexes have shown promising results in preliminary screenings for antibacterial and antifungal activities. These complexes, such as the hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), demonstrated excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as outstanding antifungal activity against Candida albicans (Diaconu et al., 2020). Furthermore, certain quinoline clubbed with sulfonamide moiety compounds were synthesized and showed high activity against Gram-positive bacteria, highlighting the potential of these derivatives in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Fluorescent Sensors and Chemosensors

Quinoline derivatives have been utilized as fluorescent sensors for the detection of metal ions, such as zinc and cadmium, in biological systems. For instance, a quinoline-based fluorescent sensor demonstrated high selectivity and sensitivity for Cd(2+) over Zn(2+) in ethanol, distinguishing Cd(2+) from Zn(2+) via two different sensing mechanisms. This sensor's design was based on 8-aminoquinoline and 8-hydroxyquinoline platforms (Zhou et al., 2012). Another study introduced a fluorescent sensor for Zn(2+) that exhibited excellent selectivity and sensitivity, providing insights into distinguishing Zn(2+) from Cd(2+) in acetonitrile aqueous solution (Li et al., 2014).

Synthetic and Catalytic Applications

Quinoline and sulfonamide derivatives have also found applications in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. For example, the copper-catalyzed remote C−H amination of 8-aminoquinoline scaffolds using N-fluorobenzenesulfonimide highlighted the broad substrate scope and operational simplicity of this method, providing a pathway to various 5-aminated quinolines under mild conditions (Yin et al., 2017).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-10-4-5-13-11-14(8-9-16(13)20)19-24(22,23)17-7-3-2-6-15(17)18/h2-3,6-9,11,19H,4-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLWPMUKHZRCAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

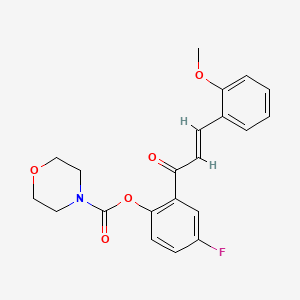

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(isonicotinoylimino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423189.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene](/img/structure/B2423190.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]methanesulfonamide](/img/structure/B2423191.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2423193.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2423195.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)

![2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2423200.png)

![Ethyl 4-[4-[[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2423202.png)

![N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2423203.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)